![molecular formula C12H14O2 B577936 2-Methyl-2-(4-vinylphenyl)propanoic acid CAS No. 1256584-72-1](/img/structure/B577936.png)
2-Methyl-2-(4-vinylphenyl)propanoic acid
Overview
Description
“2-Methyl-2-(4-vinylphenyl)propanoic acid” is a chemical compound with the CAS Number: 1256584-72-1 . It has a molecular weight of 190.24 . This compound is an intermediate of Alectinib (C183360), a highly selective and potent anaplastic lymphoma kinase (ALK) inhibitor capable of blocking the resistant gatekeeper mutant, which results in reduced cell growth .
Molecular Structure Analysis
The IUPAC name for this compound is 2-methyl-2-(4-vinylphenyl)propanoic acid . The InChI code is 1S/C12H14O2/c1-4-9-5-7-10(8-6-9)12(2,3)11(13)14/h4-8H,1H2,2-3H3,(H,13,14) . Unfortunately, the specific 3D structure is not provided in the search results.Chemical Reactions Analysis
The specific chemical reactions involving “2-Methyl-2-(4-vinylphenyl)propanoic acid” are not detailed in the search results. As an intermediate of Alectinib, it’s likely involved in the synthesis reactions of this drug .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 306.8±11.0 °C and a predicted density of 1.076±0.06 g/cm3 . Its pKa value is predicted to be 4.41±0.10 .Scientific Research Applications
Pharmaceutical Intermediate
This compound is an intermediate in the synthesis of Alectinib , a highly selective and potent anaplastic lymphoma kinase (ALK) inhibitor used in the treatment of non-small cell lung cancer. It is capable of blocking the resistant gatekeeper mutant, which is crucial for reducing cell growth .
Analytical Applications
It is suitable for use in various analytical applications, including pharmaceutical release testing, method development for qualitative and quantitative analyses, and quality control testing in food and beverage industries .
Material Science
The compound has potential applications in material science, particularly in the development of self-healing polymers and hydrogels. For instance, it can be used to synthesize elastomers containing boronic ester bonds via a thiol–ene click reaction .
Mechanism of Action
Target of Action
2-Methyl-2-(4-vinylphenyl)propanoic acid is an intermediate of Alectinib , a highly selective and potent anaplastic lymphoma kinase (ALK) inhibitor . Therefore, its primary target is the ALK, a receptor tyrosine kinase in cells that plays a crucial role in the development of the brain and exerts its effects on specific neurons in the nervous system .
Mode of Action
Alectinib works by blocking the activity of ALK, which may prevent the growth of cancer cells .
Biochemical Pathways
The compound is involved in the ALK signaling pathway. By inhibiting ALK, it can affect downstream signaling pathways such as JAK-STAT, PI3K-Akt, and Ras-MAPK, which are involved in cell proliferation, survival, and differentiation .
Result of Action
The inhibition of ALK by Alectinib, which 2-Methyl-2-(4-vinylphenyl)propanoic acid is an intermediate of, results in reduced cell growth . This can lead to the death of cancer cells, slowing or stopping the progression of the disease .
Safety and Hazards
properties
IUPAC Name |
2-(4-ethenylphenyl)-2-methylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-4-9-5-7-10(8-6-9)12(2,3)11(13)14/h4-8H,1H2,2-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMQQLNDUWSLSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C=C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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